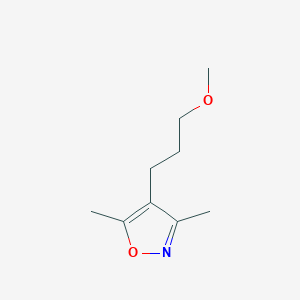
Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci): is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxypropyl group at the 4-position and two methyl groups at the 3 and 5 positions of the oxazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-hydroxy-1,2-oxazole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.
Substitution: The methoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole products.
Substitution: Substituted oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.
Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci)
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- N-(3-Methoxypropyl)acrylamide
Comparison: Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) is unique due to its specific substitution pattern on the oxazole ring. Compared to similar compounds like 4-Amino-N-(3-methoxypropyl)benzenesulfonamide and N-(3-Methoxypropyl)acrylamide, it has distinct chemical and physical properties that make it suitable for different applications. For instance, the presence of the oxazole ring imparts unique electronic and steric characteristics that influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
150536-26-8 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
4-(3-methoxypropyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO2/c1-7-9(5-4-6-11-3)8(2)12-10-7/h4-6H2,1-3H3 |
Clé InChI |
FWUYSTXHJKRWCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CCCOC |
SMILES canonique |
CC1=C(C(=NO1)C)CCCOC |
Synonymes |
Isoxazole, 4-(3-methoxypropyl)-3,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















